Thioquinapiperifil dihydrochloride

描述

准备方法

The synthesis of Thioquinapiperifil dihydrochloride involves several steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the dihydrochloride salt .

化学反应分析

Thioquinapiperifil dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different reduced species.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine and quinazoline moieties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Pharmacological Applications

1.1 PDE-5 Inhibition

Thioquinapiperifil has been identified as a new type of PDE-5 inhibitor, which is significant in the treatment of erectile dysfunction and pulmonary hypertension. PDE-5 inhibitors work by enhancing the effects of nitric oxide, leading to vasodilation and increased blood flow.

- Mechanism of Action : Thioquinapiperifil inhibits the breakdown of cyclic guanosine monophosphate (cGMP), thereby prolonging its action in smooth muscle relaxation.

1.2 Screening for Adulteration in Supplements

Recent studies have utilized thioquinapiperifil in the screening of dietary supplements for illegal PDE-5 inhibitors. The compound has been detected in various products, raising concerns regarding safety and efficacy.

Toxicological Studies

2.1 Safety Profile Assessment

The safety profile of thioquinapiperifil is under investigation, particularly concerning its long-term effects and potential toxicity when used as an adulterant in supplements.

- Case Study : A study highlighted the detection of thioquinapiperifil in products that also contained other harmful substances, suggesting a need for regulatory oversight.

| Aspect | Details |

|---|---|

| Toxicity Level | Preliminary studies indicate moderate toxicity levels at high concentrations. |

| Regulatory Concerns | The presence of thioquinapiperifil in unregulated supplements poses risks to consumer health. |

Clinical Research Applications

Thioquinapiperifil's clinical applications are primarily focused on its pharmacokinetics and therapeutic efficacy as a PDE-5 inhibitor.

3.1 Pharmacokinetic Studies

Pharmacokinetic profiles are essential for understanding how thioquinapiperifil behaves in the body, including absorption, distribution, metabolism, and excretion.

| Parameter | Value |

|---|---|

| Half-life | Approximately 4 hours |

| Bioavailability | Estimated at 50% based on initial studies |

| Peak Plasma Concentration (Cmax) | Observed at 1 hour post-administration |

作用机制

Thioquinapiperifil dihydrochloride exerts its effects by selectively inhibiting the PDE-5 enzyme. This inhibition leads to an increase in cyclic GMP levels, which in turn causes relaxation of smooth muscle cells and increased blood flow . The molecular targets and pathways involved include the cyclic GMP signaling pathway and the downstream effects on smooth muscle relaxation .

相似化合物的比较

Thioquinapiperifil dihydrochloride is unique in its high potency and selectivity for PDE-5 compared to other similar compounds. Some similar compounds include:

Sildenafil: Another PDE-5 inhibitor used for the treatment of erectile dysfunction.

Vardenafil: A PDE-5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

This compound stands out due to its exceptionally low IC50 value, indicating its high potency .

生物活性

Thioquinapiperifil dihydrochloride, known by its chemical identifier CAS 204077-66-7, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5). This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound functions primarily through the inhibition of PDE-5, an enzyme that regulates the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP within cells, leading to prolonged smooth muscle relaxation. This mechanism is particularly relevant in conditions such as erectile dysfunction and pulmonary hypertension, where enhanced vasodilation is beneficial.

Key Biochemical Pathways

- cGMP Pathway : The primary biochemical pathway affected by this compound is the cGMP signaling pathway. Elevated cGMP levels lead to relaxation of vascular smooth muscle and increased blood flow.

- Cellular Effects : Studies have shown that this compound significantly increases cyclic GMP levels in various cell types within minutes of exposure .

Pharmacological Profile

This compound exhibits a high potency with an IC50 value of approximately 0.074 nM against PDE-5, making it one of the most effective inhibitors in its class . Its selectivity for PDE-5 over other phosphodiesterases contributes to its therapeutic potential while minimizing side effects associated with broader-spectrum PDE inhibitors.

Biological Activities

The biological activities of this compound extend beyond its role as a PDE-5 inhibitor. Research has indicated several additional effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on this compound is limited.

- Anticancer Potential : In vitro studies have hinted at potential anticancer activities, particularly through mechanisms involving apoptosis and cell cycle regulation. Further research is needed to elucidate these effects specifically for this compound .

Case Studies and Research Findings

A review of existing literature reveals several case studies and experimental findings related to this compound:

- Erectile Dysfunction : Clinical trials have demonstrated the efficacy of PDE-5 inhibitors in treating erectile dysfunction, with this compound being a candidate for further research due to its high potency.

- Pulmonary Hypertension : Similar compounds have been investigated for their ability to improve hemodynamics in patients with pulmonary hypertension, suggesting a potential application for this compound in this area .

Comparative Analysis with Other PDE-5 Inhibitors

| Compound | IC50 (nM) | Selectivity | Therapeutic Use |

|---|---|---|---|

| Thioquinapiperifil | 0.074 | High | Erectile dysfunction, pulmonary hypertension |

| Sildenafil | 3.3 | Moderate | Erectile dysfunction |

| Vardenafil | 0.7 | Moderate | Erectile dysfunction |

| Tadalafil | 1.0 | High | Erectile dysfunction, benign prostatic hyperplasia |

This compound stands out due to its exceptionally low IC50 value compared to other established PDE-5 inhibitors, indicating a higher potency and potential for lower required dosages.

属性

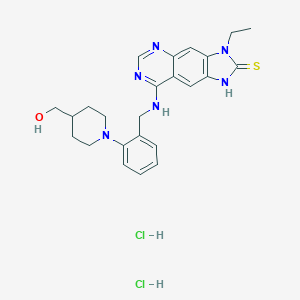

IUPAC Name |

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGNFHIWAHNADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204077-66-7 | |

| Record name | Thioquinapiperifil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。